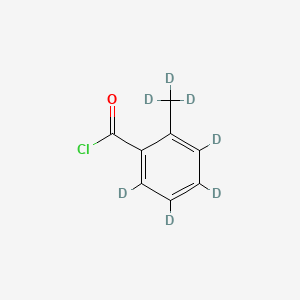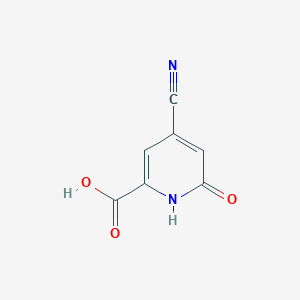
4-Cyano-6-hydroxypyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-6-hydroxypyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of a cyano group (-CN) at the 4-position, a hydroxyl group (-OH) at the 6-position, and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-6-hydroxypyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2-bromo-6-hydroxypyridine.
Nitrile Formation: The intermediate is then subjected to a cyanation reaction to introduce the cyano group at the 4-position.
Oxidation: The final step involves the oxidation of the intermediate to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyano-6-hydroxypyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-cyano-6-oxopyridine-2-carboxylic acid.
Reduction: Formation of 4-aminomethyl-6-hydroxypyridine-2-carboxylic acid.
Substitution: Formation of 4-cyano-6-chloropyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: 4-Cyano-6-hydroxypyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in biochemical assays .
Medicine: Its structural features allow for the design of molecules with enhanced biological activity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its derivatives are employed as active ingredients in herbicides and pesticides .
Mecanismo De Acción
The mechanism of action of 4-Cyano-6-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the cyano and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site. This binding can alter the enzyme’s conformation and activity, leading to the desired biological effect .
Comparación Con Compuestos Similares
6-Hydroxypyridine-2-carboxylic acid: Similar structure but lacks the cyano group at the 4-position.
4-Hydroxypyridine-2-carboxylic acid: Similar structure but lacks the cyano group at the 4-position and the hydroxyl group at the 6-position.
3-Hydroxypyridine-2-carboxylic acid: Similar structure but the hydroxyl group is at the 3-position instead of the 6-position.
Uniqueness: The presence of both the cyano and hydroxyl groups in 4-Cyano-6-hydroxypyridine-2-carboxylic acid makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H4N2O3 |
|---|---|
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
4-cyano-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4N2O3/c8-3-4-1-5(7(11)12)9-6(10)2-4/h1-2H,(H,9,10)(H,11,12) |
Clave InChI |
MKTYXKCRPLEOFL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



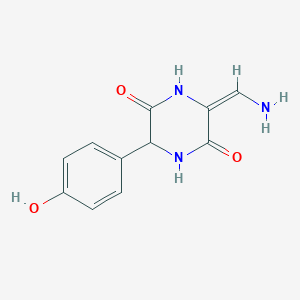
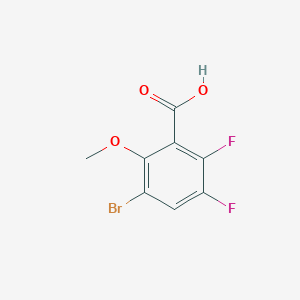

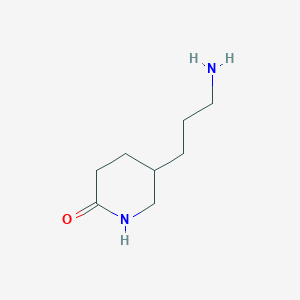


![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)




